DL-Arabinose

Descripción

L-Xylose is a rare pentose sugar classified as an L-enantiomer of xylose. It functions as a metabolic intermediate in pathways such as ascorbic acid catabolism, where it is derived from L-xylulose via enzymatic isomerization . Industrially, L-xylose is produced via bioconversion using Escherichia coli L-fucose isomerase, which isomerizes L-xylulose to L-xylose with higher efficiency compared to low-yielding chemical synthesis routes .

Structure

3D Structure

Propiedades

IUPAC Name |

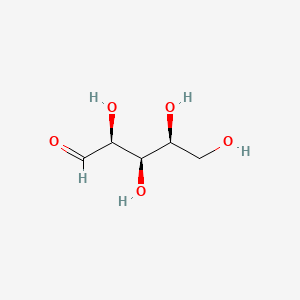

2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333192 | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |

| Record name | Pectin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Coarse or fine powder, yellowish white | |

CAS No. |

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-arabinose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arabinose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pectin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Chemical Synthesis from D-Sorbitol via Furfural Condensation

Reaction Mechanism and Optimization

The most industrially significant method for L-xylose synthesis involves D-sorbitol as the starting material. In this process, D-sorbitol undergoes condensation with furfural to form monofurfurylidene sorbitol, a protected intermediate that prevents undesirable side reactions during subsequent oxidation. The reaction is conducted in aqueous or alcoholic media, with furfural acting as a protective agent for specific hydroxyl groups.

The oxidation step employs lead tetra acetate in acetic acid, selectively cleaving the carbon-carbon bond between C4 and C5 of sorbitol to yield monofurfurylidene L-xylose. Hydrolysis of this intermediate with dilute sulfuric acid liberates L-xylose, which is then crystallized from an ethanolic solution. This method achieves remarkable yields of 80–90% based on the initial D-sorbitol, with the final product exhibiting high purity (≥99%).

Key Reaction Conditions:

- Condensation : Furfural-to-sorbitol molar ratio of 1:1, reflux in aqueous acetic acid.

- Oxidation : Lead tetra acetate in acetic acid at 50–60°C for 5–10 minutes.

- Hydrolysis : 1 N sulfuric acid at 70–80°C for 7 hours.

Advantages and Limitations

The furfural-based method is favored for its high yield and scalability. However, the use of toxic lead compounds poses environmental and safety challenges, necessitating rigorous waste management. Additionally, the process requires precise control over reaction conditions to minimize by-products such as lead sulfate and residual furfural derivatives.

Chemical Synthesis from D-Gluconolactone

Pathway Overview

An alternative route starts with D-gluconolactone, a glucose-derived lactone. This method involves a series of oxidation and reduction steps to reconfigure the carbon skeleton into L-xylose. While detailed mechanistic data are scarce in public literature, the pathway is postulated to involve the following stages:

- Ring-opening hydrolysis of D-gluconolactone to D-gluconic acid.

- Selective oxidation to remove the C6 carbon, forming a pentonic acid intermediate.

- Reduction of the carboxyl group to an aldehyde, yielding L-xylose.

Enzymatic Isomerization from Xylitol

Biocatalytic Pathway

Recent advances leverage enzymatic catalysis to convert xylitol, a widely available sugar alcohol, into L-xylose. The process involves two stages:

Yield and Scalability

While this method avoids toxic reagents and operates under mild conditions (pH 6–7, 30–40°C), yields remain suboptimal due to incomplete conversion and by-product formation (e.g., xylitol dimers). Advances in enzyme engineering and fermentation technology are critical to enhancing efficiency.

Comparative Analysis of Preparation Methods

The table below summarizes the technical and economic profiles of major L-xylose synthesis routes:

*Estimated based on literature trends.

Análisis De Reacciones Químicas

Dehydration to Furfural

One of the most significant reactions involving L-xylose is its dehydration to form furfural, a valuable platform chemical used in the production of various chemicals and fuels. The dehydration process can occur under acidic conditions, typically using catalysts such as sulfuric acid or Lewis acids.

-

Reaction Overview:

-

Kinetics and Conditions:

A robust kinetic model has been developed for the dehydration of xylose in concentrated sulfuric acid at temperatures ranging from 120 °C to 160 °C. The model shows that the reaction rate depends non-linearly on hydronium ion concentration, indicating a complex mechanism involving multiple protonation steps .

-

Yield Data:

Isomerization to Xylulose

L-Xylose can also undergo isomerization to form xylulose, which can subsequently be dehydrated to produce furfural. This pathway is significant because xylulose exhibits higher reactivity compared to xylose in dehydration reactions.

-

Reaction Overview:

-

Yield Data:

Hydrogenation to Xylitol

Another important reaction involving L-xylose is its hydrogenation to produce xylitol, a sugar alcohol used as a sweetener.

-

Reaction Overview:

-

Catalytic Performance:

Research has shown that different supports for ruthenium catalysts significantly affect the conversion rates and selectivity towards xylitol production. For instance, Ru/TiO-R showed a conversion rate of 100% with a selectivity of 99% for xylitol at 120 °C .

Mechanism of Dehydration

The dehydration mechanism involves several steps:

-

Protonation of xylose.

-

Formation of a carbocation intermediate.

-

Loss of water leading to the formation of furfural.

Mechanism of Isomerization

The isomerization mechanism typically involves:

-

Protonation at specific hydroxyl groups.

-

Rearrangement leading to the formation of xylulose.

Mechanism of Hydrogenation

The hydrogenation process generally follows these steps:

-

Adsorption of xylose onto the catalyst surface.

-

Hydrogen addition across the carbon-carbon double bond.

-

Formation and desorption of xylitol.

Aplicaciones Científicas De Investigación

Biotechnological Applications

L-Xylose serves as a critical substrate in the production of various biochemicals, including xylitol and lactic acid. The following sections detail its role in microbial fermentation and enzymatic processes.

1.1. Microbial Fermentation

L-Xylose is primarily utilized by certain yeast species for the production of xylitol and lactic acid. For instance, the yeast Pichia stipitis has demonstrated efficient conversion of L-xylose to L-lactic acid, which is valuable for biodegradable plastics and food additives. A study reported that lactate production from xylose was feasible, with a significant reduction in ethanol production during fermentation processes .

Table 1: Microbial Conversion of L-Xylose

| Microorganism | Product | Yield (%) | Reference |

|---|---|---|---|

| Pichia stipitis | Lactic Acid | 85 | |

| Candida tropicalis | Xylitol | 90 | |

| Saccharomyces cerevisiae | Ethanol | 70 |

1.2. Enzymatic Processes

The enzymatic conversion of L-xylose to xylitol is facilitated by xylose reductase enzymes. Recent advancements have focused on optimizing enzyme production and enhancing yield through metabolic engineering. For example, strains of Saccharomyces cerevisiae have been engineered to improve xylose assimilation rates, leading to higher xylitol yields .

Pharmaceutical Applications

L-Xylose plays a role in pharmaceutical formulations, particularly as a precursor for antiviral drugs. Its metabolic pathways are crucial for synthesizing other rare sugars that exhibit therapeutic properties.

2.1. Antiviral Drug Development

Research indicates that L-xylose can be utilized in the synthesis of antiviral agents due to its ability to inhibit specific enzymes involved in viral replication . This application highlights the compound's potential in developing new therapeutic strategies against viral infections.

Food Industry Applications

In the food sector, L-xylose is recognized for its sweetness and low caloric value, making it an attractive alternative sweetener for diabetic patients.

3.1. Sweetener Production

L-Xylose is used to produce xylitol, a sugar alcohol that serves as a low-calorie sweetener with dental health benefits. It has been shown to reduce dental caries by inhibiting the growth of harmful bacteria in the oral cavity .

Table 2: Comparison of Sweeteners Derived from L-Xylose

| Sweetener | Caloric Value (kcal/g) | Dental Health Benefits |

|---|---|---|

| Xylitol | 2.4 | Yes |

| Sucrose | 4 | No |

Dental Health Applications

The use of L-xylulose and its derivatives like xylitol has been extensively studied for their effects on oral health.

4.1. Prevention of Dental Caries

Clinical studies have demonstrated that xylitol can significantly reduce the incidence of dental caries in children undergoing orthodontic treatment . The mechanism involves the inhibition of Streptococcus mutans, a primary bacterium responsible for tooth decay.

Case Study: Clinical Trial on Xylitol Efficacy

A clinical trial involving children with fixed orthodontic appliances showed that those using xylitol exhibited fewer decayed teeth compared to a control group (24% vs. 51%) over a follow-up period .

Mecanismo De Acción

L-xilosa ejerce sus efectos principalmente a través de su metabolismo en varios intermediarios que desempeñan funciones críticas en la homeostasis biológica. Es metabolizado por enzimas como la xilosa isomerasa y la xilosa reductasa, que lo convierten en L-xilulosa y xilitol, respectivamente . Estos intermediarios están involucrados en vías como la vía de la pentosa fosfato, que es crucial para el metabolismo celular y la producción de energía .

Comparación Con Compuestos Similares

Comparison with Enantiomers and Epimers

L-Xylose vs. D-Xylose

- Stereochemical Interactions : L-Xylose exhibits stronger hydrogen bonding with oligopeptides (e.g., (FK)₄) than D-xylose (ΔE = 0.24 kcal/mol), attributed to direct hydrogen bonding between its C3-OH group and the peptide backbone .

- Enzyme Specificity: Most sugar reductases in Aspergillus niger prefer D-xylose, but SrdB and LarA show notable activity on L-xylose . D-Arabinose dehydrogenase from Saccharomyces cerevisiae also exhibits higher affinity for L-xylose (Km = 24 mM) than D-arabinose (Km = 161 mM) .

- Biological Permeability : In rat diaphragm muscle, L-xylose initially permeates at rates comparable to D-xylose. However, insulin accelerates D-xylose uptake within 15 minutes, while L-xylose responds only after 60 minutes, suggesting stereospecific transport mechanisms .

Table 1: Key Differences Between L-Xylose and D-Xylose

L-Xylose vs. L-Arabinose

- Permeability Dynamics: L-Arabinose penetrates rat diaphragm muscle faster than D-arabinose, mirroring the D/L-xylose dichotomy. Insulin enhances L-arabinose uptake within 15 minutes, akin to D-xylose, while L-xylose exhibits delayed responsiveness .

Table 2: Comparative Permeability of Pentoses in Insulin-Treated Muscle

| Sugar | Intracellular Distribution (90 min) | Insulin Effect Onset |

|---|---|---|

| D-Xylose | 80% cell water | 15 minutes |

| L-Xylose | 50% cell water | 60 minutes |

| L-Arabinose | 80% cell water | 15 minutes |

| D-Arabinose | 50% cell water | 60 minutes |

L-Xylose vs. Other Rare Sugars

Nutrient Absorption

L-Xylose stimulates ileal calcium transport in rats equivalently to sorbitol and lactose, likely via transcellular pathways influenced by mucosal sodium concentration .

Actividad Biológica

L-xylose is a five-carbon sugar (pentose) that plays a significant role in various biological processes and applications, particularly in the fermentation industry and metabolic pathways. This article explores the biological activity of L-xylose, focusing on its metabolic pathways, fermentation capabilities, and potential medicinal applications.

Metabolic Pathways of L-Xylose

L-xylose is primarily metabolized through two main pathways: the pentose phosphate pathway (PPP) and the glycolytic pathway. The utilization of L-xylose in microorganisms often involves specific transporters and enzymes that facilitate its conversion into usable forms of energy.

Key Enzymes and Transporters

- Transporters :

- Enzymes :

Table 1: Summary of Key Enzymes for L-Xylose Metabolism

| Enzyme | Function | Organism |

|---|---|---|

| Xylose Reductase | Converts xylose to xylitol | Saccharomyces cerevisiae |

| Xylulose Kinase | Phosphorylates xylulose | Saccharomyces cerevisiae |

| XylFGH Transporter | High-affinity xylose uptake | E. coli |

| XylE Symporter | Facilitates xylose transport | E. coli |

Fermentation of L-Xylose

The fermentation of L-xylose has garnered attention due to its potential for producing biofuels and biochemicals. Various microorganisms have been engineered to enhance xylose fermentation efficiency.

Case Study: Lactate Production from L-Xylose

A notable study demonstrated that Enterococcus mundtii QU 25 could efficiently ferment L-xylose into L-lactic acid. The results showed:

- Batch Cultures : Fermentation at pH 7.0 and 43°C yielded up to 964 mM of lactate from 691 mM xylose after 96 hours, achieving a yield of 1.41 mol/mol of xylose consumed .

- By-products : Minimal by-products were formed, indicating high substrate conversion efficiency.

Table 2: Lactate Production from L-Xylose by E. mundtii

| Initial Xylose Concentration (mM) | Lactate Produced (mM) | Yield (mol/mol) | Time (hours) |

|---|---|---|---|

| 334 | 490 | 1.51 | 24 |

| 480 | 668 | 1.47 | 48 |

| 691 | 964 | 1.41 | 96 |

Applications in Medicine

L-xylose has been explored for its potential medicinal applications, particularly in the context of metabolic disorders and as a prebiotic agent.

Prebiotic Effects

Research indicates that L-xylose can influence gut microbiota positively, enhancing the growth of beneficial bacteria while inhibiting pathogenic strains . This property is particularly relevant in developing functional foods aimed at improving gut health.

Medicinal Applications

L-xylose's role as a diagnostic tool for malabsorption syndromes has been documented, where its absorption is measured to assess intestinal function . Additionally, its conversion into xylitol has implications for dental health, as xylitol exhibits antimicrobial properties against oral pathogens.

Q & A

Basic Research Questions

Q. What experimental methods are most reliable for distinguishing L-xylose from its D-enantiomer in complex mixtures?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy with chiral resolving agents like (FK)₄ oligopeptide to exploit differential hydrogen-bonding interactions. L-xylose exhibits a shorter transverse relaxation time (t₂ = 0.64 s) and distinct chemical shifts (e.g., 73.33 ppm for C3) compared to D-xylose (t₂ = 0.68 s, 73.30 ppm). DFT calculations further validate energy differences (ΔE = 0.24 kcal/mol) between enantiomers .

Q. How can L-xylose be synthesized from aldose precursors, and what are common challenges in yield optimization?

- Methodological Answer : L-xylose is synthesized via isomerization of L-xylulose using engineered E. coli L-fucose isomerase, achieving ~27% yield under optimal conditions (pH 7.5, 30°C). Key challenges include enzyme specificity and byproduct formation (e.g., L-Fuc-Fru). Kinetic monitoring and HPLC purification are critical for isolating L-xylose from reaction mixtures .

Q. What role does L-xylose play in biological systems, and how is its transport studied in vitro?

- Methodological Answer : L-xylose serves as a non-metabolizable analog in membrane transport studies. In rat diaphragm muscle, compartmental diffusion rates are measured using radiolabeled tracers. L-xylose enters sucrose-excluding regions at rates comparable to D-xylose but requires corrections for non-stirred layer effects in kinetic models .

Advanced Research Questions

Q. How do conformational dynamics (e.g., pyranose chair vs. boat forms) affect L-xylose interactions with biomolecules?

- Methodological Answer : Chair conformers dominate due to thermodynamic stability, but boat forms transiently interact with oligopeptides like (FK)₄. Use NMR relaxation dispersion and molecular dynamics (MD) simulations to track C3 hydroxyl group interactions. L-xylose exhibits stronger hydrogen bonding to backbone amines, altering chemical shift anisotropy .

Q. What experimental discrepancies arise in quantifying L-xylose’s biological activity, and how can they be resolved?

- Methodological Answer : Contradictions in termite feeding assays (e.g., mass change variability ±15%) stem from differences in L-xylose purity and assay duration. Standardize protocols using HPLC-validated L-xylose (≥98% purity) and 14-day assays with controlled humidity (70% RH) to minimize environmental noise .

Q. How can stereochemical purity of L-xylose be maintained during glycosylation reactions for antiviral drug synthesis?

- Methodological Answer : Protect L-xylose with 4-methoxybenzylidene groups to prevent racemization. Monitor stereochemistry via circular dichroism (CD) and X-ray crystallography. For example, benzylidene-protected L-xylose derivatives show antiviral activity against HSV-1 (IC₅₀ = 8.7 μM) with retained configuration .

Q. What computational tools are effective for modeling L-xylose’s interaction with enzymes like fructosyltransferase?

- Methodological Answer : Combine density functional theory (DFT) for electronic energy calculations and docking simulations (AutoDock Vina) to predict binding affinities. For instance, L-Xyl-Fru synthesis by Bacillus subtilis fructosyltransferase shows a Km of 14.1 mM, correlating with computed transition-state stabilization .

Guidelines for Addressing Contradictions

- Example : Conflicting diffusion rates in muscle studies may arise from compartmental model assumptions. Validate with dual-tracer experiments (L-xylose + mannitol) and adjust for extracellular matrix viscosity.

- Example : Variability in enzymatic yields requires optimization of donor substrates (e.g., raffinose vs. sucrose) and temperature gradients.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.